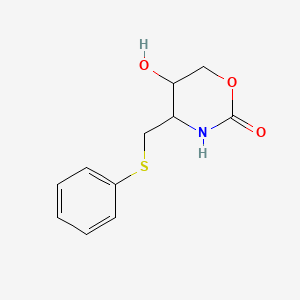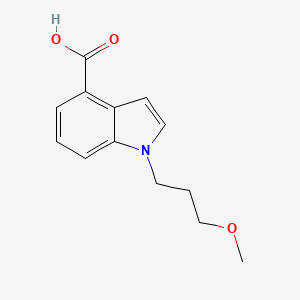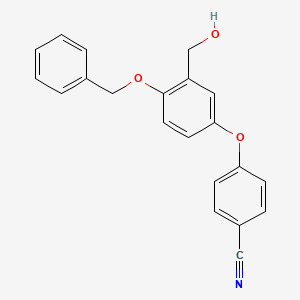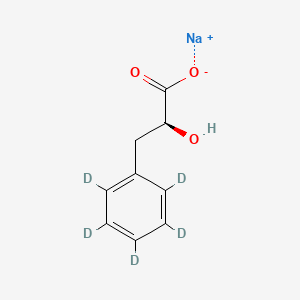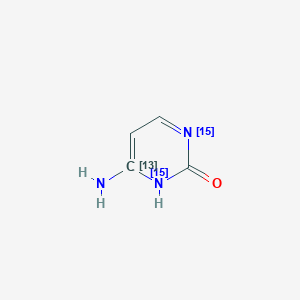
6-amino-(613C,1,3-15N2)1H-pyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-(613C,1,3-15N2)1H-pyrimidin-2-one is a labeled derivative of cytosine, a pyrimidine base found in nucleic acids. This compound is of significant interest in various fields of scientific research due to its unique isotopic labeling, which allows for detailed studies in molecular biology, chemistry, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-(613C,1,3-15N2)1H-pyrimidin-2-one typically involves the incorporation of isotopically labeled carbon and nitrogen atoms into the pyrimidine ring. One common method involves the reaction of isotopically labeled urea with malonic acid derivatives under controlled conditions. The reaction is catalyzed by a base such as sodium hydroxide, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity isotopically labeled precursors and advanced purification techniques to ensure the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
6-amino-(613C,1,3-15N2)1H-pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, dihydropyrimidines, and oxo derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
6-amino-(613C,1,3-15N2)1H-pyrimidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of labeled nucleotides and nucleosides for studying DNA and RNA synthesis.
Biology: Employed in isotope labeling studies to track metabolic pathways and understand enzyme mechanisms.
Medicine: Utilized in the development of antiviral and anticancer drugs due to its structural similarity to cytosine.
Mechanism of Action
The mechanism of action of 6-amino-(613C,1,3-15N2)1H-pyrimidin-2-one involves its incorporation into nucleic acids, where it can replace natural cytosine. This incorporation allows researchers to study the effects of isotopic labeling on DNA and RNA stability, replication, and transcription. The labeled atoms enable precise tracking of the compound within biological systems, providing insights into molecular interactions and pathways .
Comparison with Similar Compounds
Similar Compounds
Cytosine: The natural pyrimidine base found in DNA and RNA.
5-fluorocytosine: An antifungal agent used in the treatment of fungal infections.
6-azacytosine: A cytosine analog used in the study of DNA methylation and gene expression.
Uniqueness
6-amino-(613C,1,3-15N2)1H-pyrimidin-2-one is unique due to its isotopic labeling, which provides a powerful tool for studying molecular processes with high precision. Unlike its natural and synthetic analogs, this compound allows for detailed tracking and analysis in various research applications, making it invaluable in advancing our understanding of biological and chemical systems .
Properties
Molecular Formula |
C4H5N3O |
|---|---|
Molecular Weight |
114.08 g/mol |
IUPAC Name |
6-amino-(613C,1,3-15N2)1H-pyrimidin-2-one |
InChI |
InChI=1S/C4H5N3O/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8)/i3+1,6+1,7+1 |
InChI Key |
OPTASPLRGRRNAP-OITGJESOSA-N |
Isomeric SMILES |
C1=[13C]([15NH]C(=O)[15N]=C1)N |
Canonical SMILES |
C1=C(NC(=O)N=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


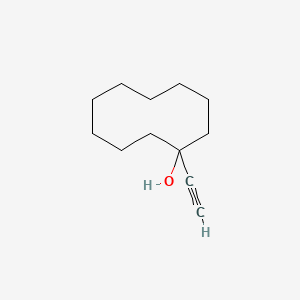
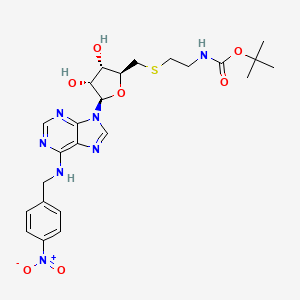
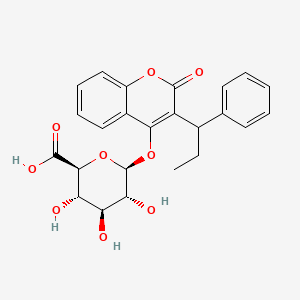
![Methyl 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonate](/img/structure/B13851315.png)

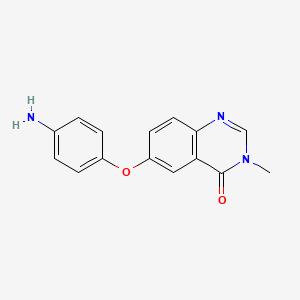



![Spiro[3.5]nonan-7-yl methanesulfonate](/img/structure/B13851354.png)
